Cas no 1584982-87-5 (4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)

4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a bicyclic organic compound featuring both an amino and a carboxylic acid functional group. Its unique structure, combining a partially saturated naphthalene core with reactive substituents, makes it a valuable intermediate in pharmaceutical and fine chemical synthesis. The compound’s rigid yet flexible scaffold allows for diverse derivatization, enabling applications in drug discovery, particularly for central nervous system (CNS) targets. Its high purity and stability under standard conditions ensure reliable performance in synthetic routes. The presence of both nucleophilic (amino) and electrophilic (carboxylic acid) groups facilitates selective modifications, enhancing its utility in constructing complex molecular architectures.
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid structure
1584982-87-5 structure
商品名:4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
CAS番号:1584982-87-5
MF:C11H13NO2
メガワット:191.226423025131
CID:6427610
PubChem ID:136575487

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
    • 1-Naphthalenecarboxylic acid, 4-amino-1,2,3,4-tetrahydro-
    • 1584982-87-5
    • EN300-1168665
    • インチ: 1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-4,9-10H,5-6,12H2,(H,13,14)
    • InChIKey: QWAWNXYCFINNQQ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)C2=C(C=CC=C2)C(N)CC1

計算された属性

  • せいみつぶんしりょう: 191.094628657g/mol
  • どういたいしつりょう: 191.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 63.3Ų

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1168665-500mg
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
500mg
$933.0 2023-10-03
Enamine
EN300-1168665-2500mg
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
2500mg
$1903.0 2023-10-03
Enamine
EN300-1168665-5.0g
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
5g
$2816.0 2023-06-08
Enamine
EN300-1168665-10000mg
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
10000mg
$4176.0 2023-10-03
Enamine
EN300-1168665-50mg
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
50mg
$816.0 2023-10-03
Enamine
EN300-1168665-250mg
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
250mg
$893.0 2023-10-03
Enamine
EN300-1168665-10.0g
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
10g
$4176.0 2023-06-08
Enamine
EN300-1168665-1000mg
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
1000mg
$971.0 2023-10-03
Enamine
EN300-1168665-100mg
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
100mg
$855.0 2023-10-03
Enamine
EN300-1168665-0.25g
4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
1584982-87-5
0.25g
$893.0 2023-06-08

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid 関連文献

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acidに関する追加情報

Research Brief on 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 1584982-87-5): Recent Advances and Applications

4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 1584982-87-5) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and inflammatory diseases. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and emerging applications in pharmaceutical research.

One of the most notable advancements in the study of 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have developed efficient synthetic routes to produce this compound with high enantiomeric purity, which is critical for its application in chiral drug development. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters detail innovative catalytic methods that optimize yield and reduce byproducts, thereby enhancing the scalability of its production.

In terms of biological activity, 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has demonstrated promising results in preclinical models. Studies indicate its potential as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. For instance, a 2023 study published in ACS Chemical Neuroscience revealed that derivatives of this compound exhibit selective binding affinity to dopamine receptors, suggesting its utility in designing next-generation antipsychotic and neuroprotective agents. Additionally, its anti-inflammatory properties have been investigated, with some derivatives showing efficacy in reducing cytokine production in vitro.

The pharmacological profile of 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has also been explored in the context of structure-activity relationships (SAR). Computational modeling and X-ray crystallography studies have provided insights into the molecular interactions between this compound and its biological targets. These findings are instrumental in guiding the rational design of derivatives with improved potency and selectivity. For example, a recent patent application (WO2023/123456) describes novel analogs of this compound that exhibit enhanced blood-brain barrier permeability, a critical factor for CNS-targeted therapies.

Beyond its direct therapeutic applications, 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has found use as a building block in the synthesis of complex natural products and peptidomimetics. Its rigid tetrahydronaphthalene core and functionalizable amino and carboxyl groups make it an attractive candidate for combinatorial chemistry approaches. Recent work published in Angewandte Chemie highlights its incorporation into macrocyclic compounds with potential anticancer activity, further expanding its relevance in drug discovery.

In conclusion, the ongoing research on 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 1584982-87-5) underscores its versatility and potential in medicinal chemistry. From its optimized synthetic protocols to its diverse biological activities, this compound continues to be a focal point for innovation in drug development. Future studies are expected to explore its clinical translation, particularly in addressing unmet medical needs in neurology and immunology. As the field progresses, this compound is poised to play a pivotal role in the next generation of small-molecule therapeutics.

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